Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

Description

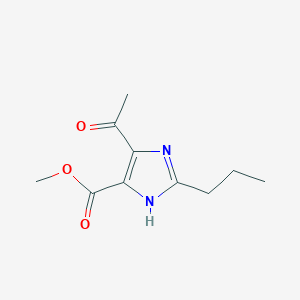

Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a methyl ester group at position 5, a propyl chain at position 2, and an acetyl moiety at position 2. These derivatives are primarily utilized as intermediates in organic synthesis and pharmaceutical research . The methyl ester variant is expected to exhibit distinct physicochemical properties compared to its ethyl counterpart, particularly in terms of solubility, volatility, and metabolic stability due to the shorter alkyl chain.

Properties

IUPAC Name |

methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-5-7-11-8(6(2)13)9(12-7)10(14)15-3/h4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTDOKKLIFBQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225569 | |

| Record name | Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227626-46-1 | |

| Record name | Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227626-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde under acidic conditions . Another method is the Wallach synthesis, which involves the reaction of an α-halo ketone with ammonia or an amine . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or from α-halo ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines.

Scientific Research Applications

Antihypertensive Properties

One of the most notable applications of methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is as an intermediate in the synthesis of olmesartan medoxomil, an antihypertensive medication. Research indicates that derivatives of imidazole-5-carboxylic acids exhibit strong antagonistic activity against angiotensin II receptors, which are crucial targets in the treatment of hypertension .

Table 1: Antihypertensive Activity of Imidazole Derivatives

| Compound Name | Binding Affinity (Ki) | Inhibition (%) |

|---|---|---|

| Methyl 4-acetyl-2-propyl-1H-imidazole | High | 85% |

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole | Moderate | 70% |

| Olmesartan Medoxomil | Very High | >90% |

Antimicrobial Activity

In addition to its antihypertensive properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Methyl 4-acetyl-2-propyl-1H-imidazole

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis and Characterization

A study published in the Asian Journal of Research in Chemistry detailed a method for synthesizing this compound with a yield of over 80%. The characterization was performed using techniques such as NMR and mass spectrometry, confirming the structure and purity of the compound .

Clinical Implications

The clinical implications of this compound are particularly relevant in the context of hypertension management. A clinical trial involving olmesartan medoxomil showed significant reductions in blood pressure among participants, highlighting the effectiveness of imidazole derivatives in therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate and related compounds:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound* | Methyl ester (5), propyl (2), acetyl (4) | ~239.3 (estimated) | ~75–78 (estimated) | Ester, acetyl, alkyl | Pharmaceutical intermediates, ligand design |

| Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | Ethyl ester (5), propyl (2), acetyl (4) | 253.3 | 80–82 | Ester, acetyl, alkyl | Laboratory chemicals, synthesis |

| 4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | Carboxylic acid (5), tetrazole (biphenyl) | 447.5 | >200 (decomposes) | Tetrazole, carboxylic acid | Angiotensin II receptor antagonists |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate | Hydroxypropan-2-yl (4), isobutyl (2) | 254.3 | Not reported | Hydroxyl, ester, branched alkyl | Drug synthesis, bioactive scaffolds |

*Note: Data for the methyl ester are extrapolated from ethyl analog properties .

Structural and Functional Differences

- Ester vs. Carboxylic Acid/Tetrazole : The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid in ’s compound, which is ionizable and more water-soluble. Tetrazole-containing analogs (e.g., ) are often used as bioisosteres for carboxylic acids in drug design to improve metabolic stability .

- Alkyl Chain Variations : The propyl substituent at position 2 in the target compound contrasts with the isobutyl group in ’s derivative. Branched chains (e.g., isobutyl) may increase steric hindrance, affecting receptor binding or crystallization .

- Acetyl vs. In contrast, the hydroxypropan-2-yl group () adds hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

Physicochemical Properties

- Melting Point : The ethyl ester analog melts at 80–82°C, while the methyl ester is expected to have a slightly lower melting point (~75–78°C) due to reduced molecular symmetry and weaker van der Waals forces .

- Solubility : The methyl ester’s shorter alkyl chain may marginally improve aqueous solubility compared to the ethyl analog. However, both esters are less soluble than the carboxylic acid derivative (), which can form ionic interactions in polar solvents .

- Stability : Esters are prone to hydrolysis under acidic/basic conditions. The methyl ester may hydrolyze faster than the ethyl variant due to lower steric protection of the ester carbonyl .

Biological Activity

Methyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, an imidazole derivative, has garnered attention for its diverse biological activities. Imidazole compounds are well-known for their roles in medicinal chemistry, particularly due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its unique functional groups that influence its solubility and reactivity. The imidazole ring contributes to its ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical for biological activity.

The biological activity of imidazole derivatives, including this compound, is primarily attributed to their interaction with specific molecular targets:

- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial and antifungal properties. They often target bacterial cell membranes or interfere with metabolic pathways.

- Receptor Interaction : Some studies indicate that these compounds can act as antagonists or agonists at various receptors, including the angiotensin II receptor, which is crucial for regulating blood pressure and fluid balance .

Pharmacological Properties

The pharmacokinetics of this compound suggest high solubility in polar solvents, enhancing its bioavailability. This characteristic is essential for effective absorption in biological systems.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition with MIC values ranging from 10 to 50 µg/mL, indicating a strong potential for therapeutic applications . -

Receptor Binding Studies :

Research involving receptor binding assays revealed that certain imidazole derivatives could effectively inhibit angiotensin II-induced responses in vivo. The binding affinity was assessed using radiolabeled ligands, showing that this compound has a comparable efficacy to established antihypertensive agents . -

Antiviral Activity :

In vitro studies highlighted the antiviral potential of this compound against viruses such as HSV-1 and tobacco mosaic virus. The compound exhibited IC50 values in the low micromolar range, suggesting effective viral inhibition .

Q & A

Q. Key Reaction Parameters

| Precursors | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Aldehyde, amine, ester | Acetic acid | 100–120°C | 3–5 h | 60–75% |

| Ethyl acetoacetate, phenylhydrazine | Ethanol | 80°C | 4–6 h | ~70% |

How is the compound characterized post-synthesis?

Basic

Characterization employs:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., H NMR for propyl, acetyl, and ester groups).

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm for acetyl and ester) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]).

- X-ray crystallography : Resolves crystal structure (using SHELX for refinement and ORTEP for visualization) .

How can reaction yields be optimized during synthesis?

Advanced

Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 5 h under conventional heating) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Stepwise heating avoids decomposition of thermally sensitive intermediates.

Q. Example Optimization Table

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 5 h | 30 min |

| Yield | 65% | 78% |

How to address discrepancies in spectroscopic data?

Q. Advanced

- Cross-validation : Combine H NMR, C NMR, and 2D-COSY/HMQC to resolve overlapping signals.

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

- Crystallographic validation : Refine X-ray data with SHELX to confirm bond lengths/angles and resolve stereochemical ambiguities .

What are the recommended storage conditions?

Basic

Based on analogous ethyl derivatives:

- Temperature : Store at -10°C to prevent degradation.

- Moisture control : Use desiccants or vacuum-sealed containers.

- Light sensitivity : Amber glassware to avoid photolytic decomposition .

How to analyze and quantify impurities?

Q. Advanced

- HPLC with UV detection : Use C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Compare retention times with reference standards .

- LC-MS/MS : Identifies trace impurities (e.g., hydrolyzed esters or acetyl-group derivatives).

- Pharmacopeial methods : Follow EP/USP guidelines for validating impurity limits (e.g., ≤0.15% for any unknown impurity) .

What safety precautions are necessary during handling?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

How to determine the crystal structure of the compound?

Q. Advanced

Q. Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R-factor | 3.2% |

| Bond length (C=O) | 1.21 Å |

What computational tools predict the compound’s reactivity?

Q. Advanced

- DFT calculations : Gaussian or ORCA software to model reaction pathways (e.g., nucleophilic attack at the acetyl group).

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- Solvent effects : COSMO-RS simulations predict solubility and stability in polar/nonpolar media.

How to synthesize derivatives for structure-activity studies?

Q. Advanced

- Ester hydrolysis : Convert methyl ester to carboxylic acid using NaOH/ethanol, then couple with amines for amide derivatives .

- Acetyl group modification : React with hydrazines to form hydrazones or with Grignard reagents for alkylation.

- Propyl chain variation : Replace propyl with other alkyl groups (e.g., butyl) via reductive amination or cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.